N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
Description
N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound featuring a pyrazole core substituted with two cyclopropyl groups at the 3- and 5-positions. The pyrazole ring is linked via an ethyl chain to a cyclopropanecarboxamide group.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-5-6-12)16-7-8-18-14(11-3-4-11)9-13(17-18)10-1-2-10/h9-12H,1-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELUMOISKPYMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine with a diketone, followed by the introduction of cyclopropyl groups through alkylation reactions. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Target Interaction
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide primarily targets Cyclin A2 and CDK2. These proteins are crucial for cell cycle regulation. The compound may inhibit the activity of these proteins, potentially leading to:
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
- Inhibition of Tumor Growth : Reducing the proliferation of cancer cells.
Biochemical Pathways
The interaction with Cyclin A2 and CDK2 suggests that this compound may influence pathways related to cell growth and division, which are often dysregulated in cancer.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effects on various human cancer cell lines:
- RKO (Colorectal Cancer)
- A549 (Lung Cancer)
- MCF-7 (Breast Cancer)
- PC-3 (Prostate Cancer)
- HeLa (Cervical Cancer)
The efficacy was assessed using the MTS assay, revealing significant inhibition of cell growth across these lines, suggesting its potential as a therapeutic agent against multiple cancer types .
In Vitro Studies
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results indicated:
- IC50 Values : The concentration required to inhibit 50% of cell viability varied among different cell lines, highlighting its selective potency.
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 12.5 |
| A549 | 10.0 |
| MCF-7 | 15.0 |
| PC-3 | 8.0 |
| HeLa | 11.0 |
These results underscore the compound's potential for further development as an anticancer drug .
Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through activation of caspase pathways. This apoptotic effect was confirmed via flow cytometry analysis and Western blotting techniques .
Mechanism of Action
The mechanism by which N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole carboxamides and cyclopropanecarboxamide derivatives from the provided evidence. Key differences in substituents, physicochemical properties, and applications are discussed.
Structural Comparison
Table 1: Structural Features of Pyrazole Carboxamide Derivatives
- Unlike cyprofuram, which features a chlorophenyl group for lipophilicity, the target’s pyrazole-ethyl linker may improve solubility or alter target-binding specificity .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Analogs
- Key Observations :
- The target compound’s cyclopropyl groups may lower melting points compared to chlorinated analogs (e.g., 3b, mp 171–172°C), as halogenated compounds often exhibit higher crystallinity .
- The absence of strong electron-withdrawing groups (e.g., Cl, CN) in the target could reduce polarity, impacting solubility in aqueous media relative to 3a–3p derivatives .
Biological Activity
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Target Proteins
The primary targets of this compound include:
- Cyclin A2
- Cyclin-dependent kinase 2 (CDK2)
These targets are crucial for cell cycle regulation, suggesting that the compound may influence cell proliferation and growth by modulating these pathways .
Mode of Action
The interaction with Cyclin A2 and CDK2 indicates that this compound may inhibit or alter the activity of these proteins, potentially leading to:
- Cell cycle arrest
- Inhibition of tumor growth
This mode of action aligns with the observed effects on various cancer cell lines, where the compound has shown significant cytotoxicity .
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer activity. In vitro studies have evaluated its effects on several human cancer cell lines, including:
- RKO (Colorectal cancer)
- A549 (Lung cancer)
- MCF-7 (Breast cancer)
- PC-3 (Prostate cancer)
- HeLa (Cervical cancer)
The compound's efficacy was assessed using the MTS assay to measure cell viability. The results indicated that it significantly inhibited cell growth across these lines, with varying potency .
IC50 Values
The half-maximal inhibitory concentration (IC50) values for different cell lines were determined, highlighting the compound's effectiveness:
| Cell Line | IC50 Value (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These values indicate that this compound is particularly potent against PC-3 cells .
Study on Biological Activities
A study conducted on derivatives similar to this compound revealed a range of biological activities, including:
- Antioxidant effects
- Genotoxicity assessments
These studies utilized models such as Saccharomyces cerevisiae and various human tumor cell lines to evaluate the compound's broader biological implications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
